Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Thiophene is a five-membered ring compound with one sulfur atom and four carbon atoms . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Compounds containing these structures often exhibit various biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar piperidine structure, Methyl piperidine-4-carboxylate, has a boiling point of 85-90 °C, a density of 1.06 g/mL at 25 °C, and is slightly soluble in water .Scientific Research Applications
Synthesis Techniques
The compound is utilized in various synthesis techniques in medicinal chemistry, showcasing its versatility in the creation of complex molecules. For instance, in the context of oxindole synthesis, it's involved in palladium-catalyzed C-H functionalization, demonstrating its role in constructing pharmacologically relevant structures such as serine palmitoyl transferase enzyme inhibitors, highlighting its potential in medicinal chemistry synthesis (Magano et al., 2014).
Cardiovascular Research
Research on the cardiovascular activity of related compounds, including those derived from methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate, has been conducted, indicating its potential application in the development of cardiovascular drugs. These studies involve the synthesis and evaluation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, exploring their electrochemical oxidation properties and their relation to cardiovascular activities (Krauze et al., 2004).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds containing the this compound moiety has been extensively studied. Such research provides valuable insights into how these compounds interact at the molecular level, enabling the development of more effective pharmaceuticals. One study reported on (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, which is synthesized via a one-pot three-component reaction, highlighting the compound's role in facilitating hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Biological Activities
The compound is also a precursor in the synthesis of biologically active derivatives, showcasing its importance in drug discovery. For instance, its derivatives have been synthesized for their antimicrobial activity, providing a foundation for new antibiotics and antifungal agents. This highlights the compound's crucial role in the development of new therapeutic agents with potential applications in treating various infections (Faty et al., 2010).
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives, in general, are known to interact with various biological targets to exert their effects . For instance, some thiophene-based drugs like suprofen and articaine act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers respectively .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Future Directions
The future research directions would depend on the specific applications of this compound. Given the wide range of activities exhibited by thiophene and piperidine derivatives, this compound could potentially be explored in various fields, including medicinal chemistry, material science, and industrial chemistry .
Properties
IUPAC Name |
methyl 4-[[(2-thiophen-3-ylacetyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-19-14(18)16-5-2-11(3-6-16)9-15-13(17)8-12-4-7-20-10-12/h4,7,10-11H,2-3,5-6,8-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDZXDNLMNJYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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